molecular formula C27H29N3O2S B298901 (5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No. B298901
M. Wt: 459.6 g/mol
InChI Key: CMGXBKKQCIDHAC-YMTQWUKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, it has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells against oxidative stress. Finally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

One advantage of (5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is that it exhibits multiple biological activities, making it a potential candidate for the treatment of various diseases. In addition, it has been found to have low toxicity, which is an important factor for the development of therapeutic agents. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions that could be explored with regards to (5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one. One direction could be to further investigate its mechanism of action, which could lead to the development of more potent therapeutic agents. Another direction could be to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Finally, future studies could focus on optimizing the synthesis method for this compound, which could lead to more efficient and cost-effective production.

Synthesis Methods

(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one can be synthesized using a multi-step process. The first step involves the condensation of 4-ethoxybenzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic acid to form 3-cyclohexyl-1-(4-ethoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with 2-methylindole-3-carbaldehyde in the presence of sodium methoxide to form (2-methyl-1H-indol-3-yl)methylidene)-3-cyclohexyl-1-(4-ethoxyphenyl)prop-2-en-1-one. Finally, the thiazolidinone ring is formed by reacting the intermediate with thiourea and glacial acetic acid.

Scientific Research Applications

(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has been studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has also been found to exhibit anticancer properties, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C27H29N3O2S

Molecular Weight

459.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S/c1-3-32-21-15-13-19(14-16-21)29-27-30(20-9-5-4-6-10-20)26(31)25(33-27)17-23-18(2)28-24-12-8-7-11-22(23)24/h7-8,11-17,20,28H,3-6,9-10H2,1-2H3/b25-17-,29-27?

InChI Key

CMGXBKKQCIDHAC-YMTQWUKOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(NC4=CC=CC=C43)C)/S2)C5CCCCC5

SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(NC4=CC=CC=C43)C)S2)C5CCCCC5

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(NC4=CC=CC=C43)C)S2)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.